

Application Note & Protocol: Entonox for Minor Surgical Procedures in Animal Models

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Compound of Interest

Compound Name: Entonox

Cat. No.: B1195665

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Introduction

Entonox® is a medical gas mixture composed of 50% nitrous oxide (N₂O) and 50% oxygen (O₂).^{[1][2]} It is a well-established analgesic and anxiolytic agent recognized for its rapid onset of action (typically within 30 seconds) and quick recovery time, as the elimination half-life is approximately 5 minutes.^[3] These properties make it highly suitable for managing pain associated with minor, brief surgical procedures in laboratory animal models. Its use can refine procedures by minimizing animal distress while ensuring adequate oxygenation. However, it's important to note that nitrous oxide has low anesthetic potency, with a Minimum Alveolar Concentration (MAC) in rats ranging from 150% to 235%, and may be insufficient as a sole anesthetic for anything beyond minor, non-invasive procedures.^{[4][5]}

Mechanism of Action

The analgesic and anxiolytic effects of nitrous oxide are not fully understood but are known to involve multiple central nervous system pathways. The primary mechanisms include:

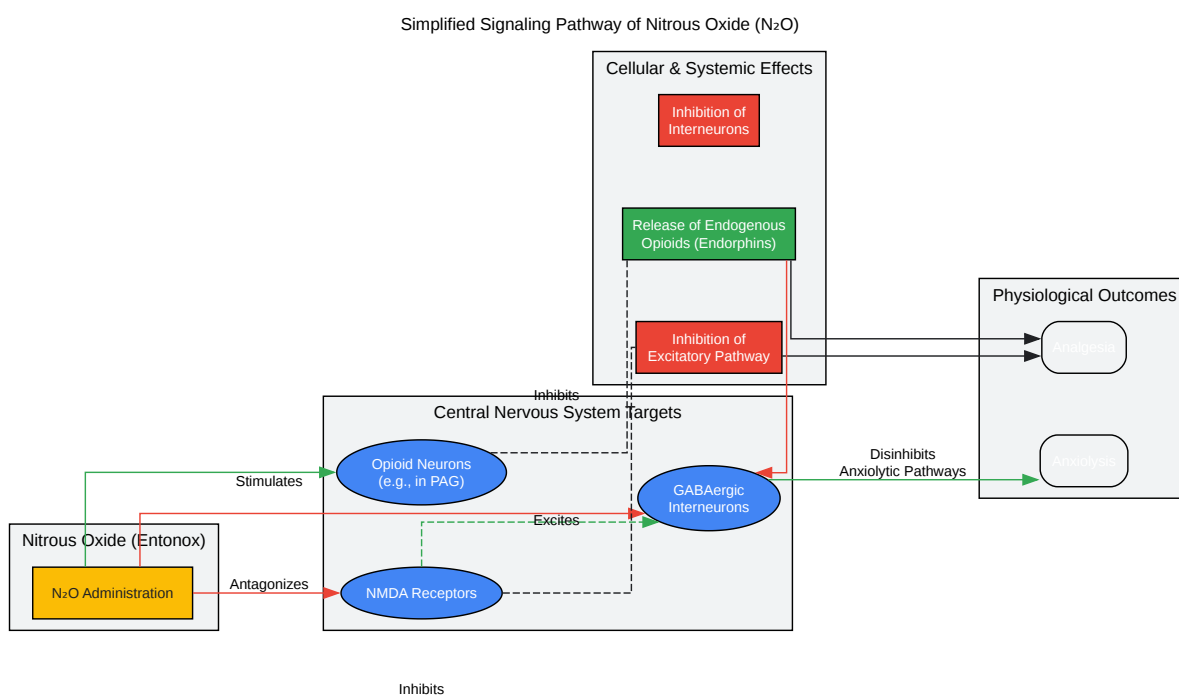
- **NMDA Receptor Antagonism:** Nitrous oxide is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.^{[6][7][8]} By blocking these receptors, it inhibits excitatory neurotransmission, contributing to its analgesic and anesthetic effects.^[6]
- **Opioid System Modulation:** N₂O stimulates the release of endogenous opioid peptides, such as endorphins, in the midbrain's periaqueductal gray area.^{[7][9]} This activation of the

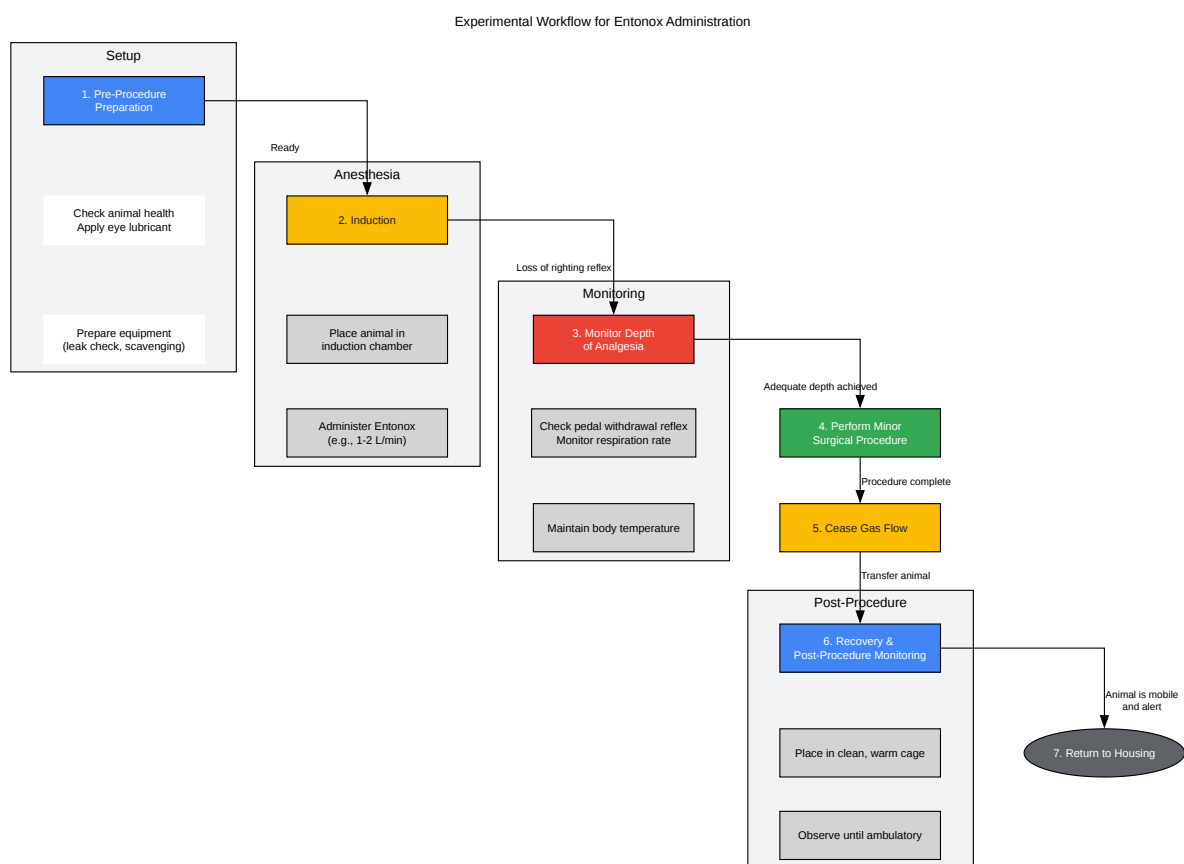
descending pain-modulating pathways contributes significantly to its analgesic properties.

[10] The analgesic effect can be blocked by opioid antagonists like naloxone.[9]

- GABA Receptor Interaction: The anxiolytic effects of N₂O are thought to be mediated through its interaction with GABA_A receptors, similar to benzodiazepines.[6]

These pathways converge to reduce the perception of pain and anxiety during procedures.





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